Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate
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Overview
Description
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate can be synthesized through multiple routes. One common method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide, followed by a series of reactions including hydrolysis and Curtius degradation. This method yields the compound in approximately 40% overall yield .
Another method involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety. This method provides a higher overall yield of 56% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The cyclopropyl ring and tert-butyl carbamate group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound is structurally similar but lacks the dihydroxyethyl group.
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl 1-(1,2-dihydroxyethyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a dihydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4-5-10)7(13)6-12/h7,12-13H,4-6H2,1-3H3,(H,11,14) |
InChI Key |
BYCBQWGWWOVVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(CO)O |
Origin of Product |
United States |
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